molecular formula C10H10ClNO3 B2863247 Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate CAS No. 220731-02-2

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate

Cat. No.: B2863247
CAS No.: 220731-02-2
M. Wt: 227.64
InChI Key: MOOVARASKMIIJY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 220731-02-2) is a high-purity chemical compound supplied for use as a key synthetic intermediate in research and development. This molecule, with a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol, belongs to the class of β-keto esters and incorporates a chloropyridine moiety . This structure provides two highly versatile reactive sites: the acidic α-proton of the keto ester and the halogen on the pyridine ring. The β-keto ester functionality is a cornerstone in synthetic organic chemistry, enabling its use as a nucleophile in alkylations and acylations, as well as a precursor in heterocycle synthesis through reactions with various dinucleophiles . Concurrently, the 2-chloropyridin-3-yl group can undergo metal-catalyzed cross-coupling reactions, making this compound a valuable bifunctional building block for constructing more complex molecular architectures. As a reagent, it is instrumental in the exploration and synthesis of novel compounds, particularly in medicinal chemistry and materials science. Researchers can leverage its reactivity to develop potential pharmaceutical candidates, such as kinase inhibitors, or other specialty chemicals. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVARASKMIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220731-02-2
Record name ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
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Preparation Methods

Reaction Mechanism and Procedure

The most efficient method, patented by, involves reacting 2,5,6-trihalo-3-cyanopyridine (THCP) with ethyl haloacetate in the presence of transition metals (Mg, Zn, Cu, or Ni) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the metal activates the cyanopyridine for attack by the enolate form of ethyl haloacetate.

Key steps :

  • Activation : Transition metal powder (e.g., Mg) is activated at 0–30°C under nitrogen to remove surface oxides.
  • Reflux : THCP and metal are heated in anhydrous tetrahydrofuran (THF) to boiling, followed by dropwise addition of ethyl haloacetate (e.g., ethyl chloroacetate) over 1–3 hours.
  • Quenching : The mixture is cooled to 10°C, treated with concentrated HCl and water, and filtered to isolate the crude product.
  • Recrystallization : The crude material is purified via solvent recrystallization (e.g., ethanol/water), yielding 97% pure ETPO.

Optimized conditions :

Parameter Value
Solvent Anhydrous THF or diethyl ether
Temperature Reflux (66–80°C for THF)
Reaction time 1–3 hours (addition) + 30–60 min (reflux)
Transition metal Mg, Zn, or Cu (powder form)
Yield after purification 80–90%
Purity ≥97% (HPLC)

This method eliminates intermediates, reducing costs and side reactions.

Ethyl Malonate-Based Alkylation

Methodology and Limitations

An alternative approach involves alkylating ethyl malonate with 2-chloropyridin-3-yl derivatives. EvitaChem’s protocol employs n-butyllithium to deprotonate ethyl malonate at -78°C, forming a nucleophilic enolate that attacks 2-chloronicotinoyl chloride:

$$ \text{Ethyl malonate} + \text{2-chloronicotinoyl chloride} \xrightarrow{\text{n-BuLi, THF}} \text{Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate} $$

Challenges :

  • Strict anhydrous and low-temperature conditions (-78°C) are required to prevent side reactions.
  • Lower yield (50–60%) due to competing hydrolysis of the acyl chloride.

Comparative data :

Parameter Transition metal method Malonate alkylation
Yield 80–90% 50–60%
Purity ≥97% 85–90%
Reaction steps 1 3
Scalability Industrial Laboratory-scale

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

Ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate can undergo halogen exchange using CuCl₂ in DMF at 120°C. While applicable for derivative synthesis, this method introduces impurities (e.g., residual Cu) and requires additional purification steps.

Typical conditions :

  • Substrate: 1.0 equiv ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate
  • Reagent: 2.5 equiv CuCl₂
  • Solvent: DMF
  • Temperature: 120°C, 12 hours
  • Yield: 65–70%

Industrial-Scale Process Optimization

Solvent and Catalyst Screening

The transition metal method’s efficiency depends on solvent and metal selection:

Solvent effects :

Solvent Boiling point (°C) Yield (%)
Tetrahydrofuran 66 89
Diethyl ether 35 82
Toluene 111 68

Metal activity :

Metal Yield (%) Reaction time (h)
Mg 89 2.5
Zn 85 3.0
Cu 78 4.0

Magnesium in THF provides the optimal balance of reactivity and cost.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

  • Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate Structure: Chlorine at the 6-position instead of 2-position on pyridine. Molecular Weight: 227.64 g/mol (vs. 228.64 g/mol for the 2-chloro isomer) .

Substituent Variations on the Aromatic Ring

  • Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate Structure: Phenyl ring with 4-fluoro substituent instead of 2-chloropyridine. Molecular Weight: 210.2 g/mol . Impact: Replacement of pyridine with phenyl reduces nitrogen-mediated polarity, increasing lipophilicity. The fluorine atom enhances metabolic stability compared to chlorine .
  • Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate Structure: Indole ring replaces pyridine. Applications: Marketed for industrial-scale production, suggesting applications in agrochemicals or pharmaceuticals .

Functional Group Modifications

  • Ethyl 3-[(5-Chloropyridin-2-yl)amino]-3-oxopropanoate Structure: Amino group at the 2-position of 5-chloropyridine. Applications: Demonstrated anticancer activity by targeting AIMP2-DX2, highlighting the pharmacological relevance of amino-substituted derivatives .
  • Ethyl (2-Chlorobenzoyl)acetate

    • Structure : 2-Chlorophenyl instead of 2-chloropyridin-3-yl.
    • Impact : The absence of a nitrogen atom in the aromatic ring reduces hydrogen-bonding capacity, altering solubility and reactivity .

Heterocyclic Linkers and Side Chains

  • Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate Structure: Cyclopropyl and 4-fluorobenzyl substituents. Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with fluorobenzyl bromides (yields: 31–45%) . Applications: Evaluated for anti-tubercular and CNS activity, indicating the role of bulky substituents in biological targeting .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Reference
Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate C₁₀H₁₀ClNO₃ 228.64 2-Cl-pyridin-3-yl Pharmaceutical intermediate
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate C₁₀H₁₀ClNO₃ 227.64 6-Cl-pyridin-3-yl Positional isomer for SAR studies
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.2 4-F-phenyl Lipophilic building block
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate C₁₀H₁₀ClN₂O₃ 241.65 5-Cl-pyridin-2-yl + NH Anticancer agent
Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate C₁₆H₁₈FO₃ 280.31 Cyclopropyl + 4-F-benzyl Anti-tubercular candidate

Pharmacological and Industrial Relevance

  • Anticancer Potential: Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) show promise in apoptosis induction .
  • Market Trends: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate is produced globally, reflecting demand for heterocyclic intermediates .

Biological Activity

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chlorination pattern and functional groups, has been studied for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, with a molecular weight of approximately 227.64 g/mol. The compound features a chlorinated pyridine ring and an ethyl ester group, contributing to its diverse chemical reactivity and potential biological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, modulating their activity which can affect various biochemical pathways.
  • Receptor Interaction : It may bind to certain receptors, influencing cellular signaling processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, in vitro assays revealed that the compound can inhibit the growth of Staphylococcus aureus with an IC50 value comparable to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell culture studies, it was found to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoateC11H10BrN1O3C_{11}H_{10}BrN_{1}O_{3}Bromine substitution alters reactivity
Ethyl 4-(chloropyridin-2-yl)-4-hydroxybutanoateC11H12ClN1O4C_{11}H_{12}ClN_{1}O_{4}Hydroxy group enhances solubility and biological activity
Methyl 4-(chloropyridin-2-yl)-4-oxobutanoateC10H10ClN1O4C_{10}H_{10}ClN_{1}O_{4}Different alkyl group affects pharmacokinetics

This table illustrates how variations in halogen substitution and functional groups can influence the biological activity and chemical properties of these compounds.

Case Studies and Research Findings

  • In Vitro Studies : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of ethyl oxopropanoates, including this compound, displayed promising results in inhibiting collagen expression in fibroblast cultures, indicating potential anti-fibrotic activity .
  • Antileishmanial Activity : A study focused on novel amidoxime derivatives demonstrated that compounds similar to this compound exhibited significant activity against Leishmania amazonensis, suggesting a broader spectrum of action against parasitic infections .

Q & A

Q. Critical Parameters :

  • Temperature control : Maintain 0–5°C during acylation to avoid over-reactivity of the pyridine ring.
  • Solvent selection : Use anhydrous dichloromethane to stabilize intermediates and reduce hydrolysis .
  • Catalyst purity : Impurities in AlCl₃ can lead to chlorinated byproducts; recrystallization is recommended .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Basic Research Question
Key techniques for structural elucidation:

  • NMR :
    • ¹H NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and ester methyl group (δ 1.2–1.4 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl carbons (C=O at ~165–170 ppm) and pyridine carbons (C-Cl at ~150 ppm) validate connectivity .
  • XRD : Resolves stereoelectronic effects of the chloro substituent on the pyridine ring’s planarity .

Advanced Tip : Combine 2D NMR (e.g., COSY, HMBC) to map long-range coupling between the ester and pyridine moieties .

What contradictions exist in reported reactivity data for this compound, and how can they be addressed?

Advanced Research Question
Discrepancies arise in:

  • Nucleophilic substitution : Some studies report facile Cl displacement by amines, while others note steric hindrance from the adjacent ketone.
    • Resolution : Use DFT calculations to model transition states; experimental validation with bulkier nucleophiles (e.g., tert-butylamine) shows reduced reactivity .
  • Hydrolysis rates : Variability in ester hydrolysis (pH 7–9) may stem from competing keto-enol tautomerization.
    • Method : Monitor reaction kinetics via UV-Vis spectroscopy to decouple tautomerization from hydrolysis .

How does the chloro substituent position (2- vs. 5-chloropyridin-3-yl) influence the compound’s bioactivity?

Advanced Research Question
Comparative studies with analogs reveal:

  • 2-Chloro derivatives exhibit enhanced antimicrobial activity due to improved membrane permeability (logP ~2.1 vs. 1.8 for 5-Cl) .
  • Mechanistic divergence : 2-Cl analogs show stronger inhibition of bacterial enoyl-ACP reductase (FabI), while 5-Cl derivatives target DNA gyrase .

Q. Table 1: Bioactivity Comparison

Substituent PositionTarget EnzymeIC₅₀ (μM)LogP
2-ChloroFabI12.32.1
5-ChloroDNA Gyrase18.71.8
Data adapted from

What strategies enhance the stability of this compound in aqueous biological assays?

Advanced Research Question

  • Co-solvent systems : Use 10–20% DMSO to reduce water activity and slow hydrolysis .
  • Lyophilization : Pre-formulate the compound with trehalose (1:1 w/w) to stabilize the ester group during freeze-drying .
  • pH control : Maintain assays at pH 6.5–7.0 to balance between hydrolysis and solubility .

How do electronic effects of the 2-chloropyridin-3-yl group impact its reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing Cl substituent:

  • Activates the pyridine ring for Suzuki-Miyaura coupling by polarizing the C-Cl bond (reduction potential: −1.2 V vs. SCE) .
  • Limitations : Pd-catalyzed couplings require bulky ligands (e.g., SPhos) to prevent catalyst poisoning by the ketone oxygen .

Method : Optimize catalyst loading (5 mol% Pd) and microwave irradiation (100°C, 30 min) for 85% yield in aryl boronate couplings .

What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

  • Exothermicity : Friedel-Crafts acylation releases ~150 kJ/mol. Use jacketed reactors with precise cooling (−10°C) to prevent runaway reactions .
  • Byproduct formation : Chlorinated impurities (e.g., dichloropyridines) can be minimized via fractional distillation (bp 120–125°C at 5 mmHg) .
  • Waste management : Recover AlCl₃ by aqueous neutralization and filtration, reducing environmental impact .

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